A Technical Guide to 6-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 217816-53-0) for Advanced Chemical Synthesis
A Technical Guide to 6-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 217816-53-0) for Advanced Chemical Synthesis
This document provides an in-depth technical overview of 6-Bromo-2-fluoro-3-iodobenzoic acid, a highly functionalized aromatic building block essential for advanced applications in medicinal chemistry and materials science. We will delve into its core properties, strategic importance in molecular design, plausible synthetic routes, and critical safety protocols, offering a comprehensive resource for researchers, chemists, and drug development professionals.
Core Identification and Physicochemical Profile
6-Bromo-2-fluoro-3-iodobenzoic acid is a polysubstituted aromatic carboxylic acid. Its unique arrangement of three different halogen atoms and a carboxylic acid group on a benzene ring makes it a versatile and highly sought-after intermediate for creating complex molecular architectures.
Table 1: Key Identifiers and Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 217816-53-0 | [1] |
| Molecular Formula | C₇H₃BrFIO₂ | [2] |
| Molecular Weight | 374.90 g/mol | Calculated |
| InChI Key | FTGARIJZXXCFHE-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=C(C(=C(C(=C1C(=O)O)F)I)Br) | Derived |
| Appearance | Typically a solid powder, color may vary from white to yellow or light brown based on purity. | [3] |
Note: Experimental data such as melting point and solubility are not consistently reported across public databases and should be determined empirically for each specific batch.
Strategic Value in Medicinal Chemistry and Organic Synthesis
The utility of 6-Bromo-2-fluoro-3-iodobenzoic acid stems from the distinct reactivity and properties conferred by each of its functional groups. The presence of fluorine is a well-established strategy in modern drug design, often used to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[4][5] The bromine and iodine atoms serve as orthogonal synthetic handles for a variety of cross-coupling reactions, while the carboxylic acid group provides a site for amide bond formation, esterification, or further derivatization.
This strategic combination allows for the sequential and regioselective introduction of different molecular fragments, making it an ideal scaffold for building libraries of complex molecules in drug discovery programs.[6] The introduction of bromine, in particular, can increase therapeutic activity and has applications in radiopharmaceuticals for imaging and therapy.[7]
Caption: Reactivity sites of 6-Bromo-2-fluoro-3-iodobenzoic acid.
Proposed Synthetic Pathway
The synthesis could commence from 1-bromo-3-fluoro-2-iodobenzene. The fluorine atom can direct lithiation to the C6 position. Subsequent quenching with solid carbon dioxide (dry ice) followed by an acidic workup would yield the target carboxylic acid.
Experimental Protocol: A Plausible Synthesis
Disclaimer: This protocol is a scientifically informed proposal based on analogous reactions and has not been experimentally validated from the source documents. It should be performed by trained chemists with appropriate safety precautions.
Step 1: Directed Ortho-Lithiation and Carboxylation
-
Materials and Reagents:
-
1-Bromo-3-fluoro-2-iodobenzene (starting material)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Diisopropylamine
-
Solid carbon dioxide (dry ice), crushed
-
Hydrochloric acid (HCl), 4 M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated brine solution
-
-
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add anhydrous diisopropylamine (1.1 eq) to a flame-dried, three-neck round-bottom flask containing anhydrous ether or THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to form a solution of lithium diisopropylamide (LDA). Stir for 30 minutes at -78 °C.
-
Add a solution of 1-bromo-3-fluoro-2-iodobenzene (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature at -78 °C. The fluorine atom directs the deprotonation to the adjacent ortho position (C6).
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor reaction progress via thin-layer chromatography (TLC) if a suitable method is developed.
-
Quench the reaction by adding an excess of crushed dry ice directly to the flask in several portions, ensuring the temperature does not rise significantly.
-
Allow the mixture to slowly warm to room temperature.
-
Perform an acidic workup by adding 4 M HCl until the aqueous layer is acidic (pH ~1).
-
Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[3]
-
Purify the crude solid via recrystallization or column chromatography to obtain pure 6-Bromo-2-fluoro-3-iodobenzoic acid.
-
Caption: Proposed synthetic workflow for the target compound.
Safety, Handling, and Hazard Profile
As with other polyhalogenated aromatic compounds, 6-Bromo-2-fluoro-3-iodobenzoic acid and its precursors should be handled with care in a well-ventilated fume hood.[9] Based on data for structurally similar chemicals, the following hazards are anticipated.[10][11][12]
Table 2: Anticipated GHS Hazard Classifications
| Hazard Statement | Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation. | [10][11] |
| Eye Irritation | H319 | Causes serious eye irritation. | [10][11] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [10][11] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [10] |
Recommended Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
Conclusion
6-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 217816-53-0) is a potent and versatile chemical building block. Its value lies in the strategic placement of multiple, orthogonally reactive halogen atoms and a carboxylic acid functional group. This unique structure provides medicinal chemists and materials scientists with a powerful scaffold for constructing complex, high-value molecules. Understanding its properties, synthetic logic, and handling requirements is paramount to leveraging its full potential in accelerating research and development pipelines.
References
-
Boroncore. (n.d.). 217816-53-0 | 6-Bromo-2-fluoro-3-iodobenzoic acid. Boroncore. Retrieved February 21, 2026, from [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-3-iodobenzoic acid. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-2-iodobenzoic acid. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
-
Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Organic Syntheses. Retrieved February 21, 2026, from [Link]
-
MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Retrieved February 21, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Ensuring Success in Drug Discovery: Reliable 2-Fluoro-3-iodobenzoic Acid Supply. Retrieved February 21, 2026, from [Link]
-
Journal of Medical Science. (2024, September 30). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved February 21, 2026, from [Link]
Sources
- 1. 217816-53-0 | 6-Bromo-2-fluoro-3-iodobenzoic acid | Boroncore [boroncore.com]
- 2. 6-Bromo-2-fluoro-3-iodobenzoic acid [sigmaaldrich.cn]
- 3. 2-FLUORO-6-IODOBENZOIC ACID | 111771-08-5 [chemicalbook.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. jms.ump.edu.pl [jms.ump.edu.pl]
- 8. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. 2-Bromo-3-iodobenzoic acid | C7H4BrIO2 | CID 21393818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.no [fishersci.no]
